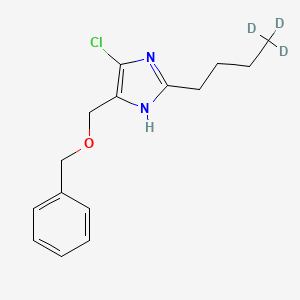

![molecular formula C18H28INO3 B563905 N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide CAS No. 1177195-52-6](/img/structure/B563905.png)

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide

Descripción general

Descripción

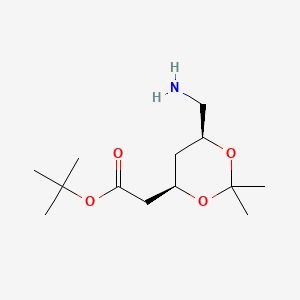

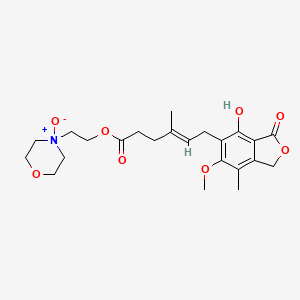

“N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide” is a potent capsaicin/TRPV1 antagonist . It has a molecular formula of C18H28INO3 and a formula weight of 433.3 .

Molecular Structure Analysis

The molecular structure of “N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide” includes a hydroxy group, an iodo group, a methoxy group, and a nonanamide group attached to a benzene ring .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a purity of ≥98%. It is soluble in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación

Synthesis and Contaminant Identification

- A study investigated the synthesis of related compounds and identified contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method, highlighting the importance of understanding the synthesis process and potential impurities in related chemical compounds (Błachut, Wojtasiewicz, & Czarnocki, 2002).

Metabolic Studies

- Research on the metabolic conversion of the 3:4-dihydroxyphenyl group into the 4-hydroxy-3-methoxyphenyl grouping provides insights into the metabolism of related compounds and their derivatives (Smith & Bennett, 1958).

Development of Imaging Agents

- A study on the synthesis of novel fluorinated derivatives of MMP inhibitors, based on the structure of related compounds, aimed to develop tools for the molecular imaging of activated MMPs with PET (Wagner et al., 2007).

Chemopreventive Potential

- An investigation into the effects of N-(4-hydroxyphenyl)retinamide (4-HPR) on the development of new mammary tumors after the surgical removal of the first palpable tumor in rats suggests potential chemopreventive applications of related compounds (Moon et al., 1989).

Drug Detection and Analysis

- The determination of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine, highlights the significance of analytical methods in detecting and understanding the pharmacokinetics of related substances (Poklis et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide is the vanilloid receptor 1 (VR1) , also known as the transient receptor potential vanilloid 1 (TRPV1) . This receptor is a heat-activated ion channel that plays a crucial role in the perception of pain.

Mode of Action

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide interacts with its target, the VR1 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the transmission of pain signals.

Pharmacokinetics

As a lipid-soluble compound , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would be expected to follow typical pathways for similar organic compounds.

Result of Action

By acting as an antagonist at the VR1 receptor, N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide can inhibit the transmission of pain signals. This results in a reduction in the perception of pain .

Propiedades

IUPAC Name |

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-16(22)20-12-14-10-11-15(21)18(23-3)17(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXXMZFQBWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=C(C(=C(C=C1)O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

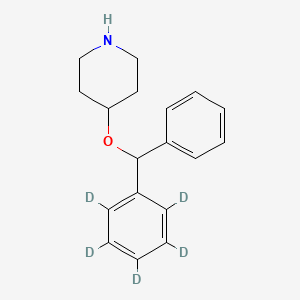

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

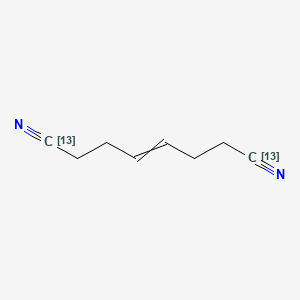

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)